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  • Product: 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride
  • CAS: 1171417-73-4

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-[4-(Trifluoromethyl)benzoyl]piperazine Hydrochloride In Vitro

Executive Summary 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride (CAS 1171417-73-4), often utilized as a high-purity synthetic intermediate, represents a critical pharmacophore in modern drug discovery. While fre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride (CAS 1171417-73-4), often utilized as a high-purity synthetic intermediate, represents a critical pharmacophore in modern drug discovery. While frequently employed as a building block for complex diacylglycerol kinase (DGK) inhibitors and CNS-active agents, the intact molecule itself exhibits profound in vitro pharmacological utility. Specifically, aryl-piperazine derivatives are heavily investigated for their dual roles: as Efflux Pump Inhibitors (EPIs) reversing multidrug resistance in Gram-negative bacteria[1], and as GPCR ligands (particularly for 5-HT and Sigma receptors).

This technical guide dissects the in vitro mechanisms of action of this compound, providing researchers with the physicochemical rationale, self-validating experimental protocols, and data interpretation frameworks necessary to deploy this molecule in preclinical screening.

Physicochemical Rationale & Pharmacophore Analysis

To understand the in vitro behavior of 1-[4-(Trifluoromethyl)benzoyl]piperazine, we must deconstruct its structural components and understand the causality behind its formulation as a hydrochloride salt.

  • The Hydrochloride Salt: In in vitro microbroth dilution and cell-based assays, aqueous solubility is paramount. The free base of this compound is highly lipophilic and prone to precipitation in standard phosphate-buffered saline (PBS) or Mueller-Hinton Broth (MHB). The HCl salt protonates the basic piperazine nitrogen, drastically enhancing solubility at physiological pH (7.4) and preventing false-negative results caused by compound aggregation[2].

  • The Trifluoromethyl ( −CF3​ ) Group: Located at the para-position of the benzene ring, the −CF3​ group is highly electron-withdrawing and profoundly lipophilic. In bacterial assays, this lipophilicity is the primary driver for penetration through the lipid-rich outer membrane of Gram-negative bacteria.

  • The Benzoyl Linker: Unlike the flexible benzyl linker found in classic EPIs like 1-(3-trifluoromethylbenzyl)piperazine (TFMBP), the benzoyl (carbonyl) group introduces structural rigidity. This restricts the conformational degrees of freedom, locking the molecule into a favorable geometry for binding within deep hydrophobic pockets, while the carbonyl oxygen serves as a potential hydrogen-bond acceptor.

Primary Mechanism of Action: Efflux Pump Inhibition (EPI)

The most well-documented in vitro application for this class of molecules is the competitive inhibition of Resistance-Nodulation-Division (RND) family efflux pumps, such as the AcrAB-TolC system in Escherichia coli and Klebsiella pneumoniae[1].

The Mechanistic Pathway

RND pumps actively extrude a wide variety of antibiotics (e.g., fluoroquinolones, macrolides) from the bacterial periplasm to the extracellular space, driven by the proton motive force (PMF). 1-[4-(Trifluoromethyl)benzoyl]piperazine acts as a competitive inhibitor within the distal binding pocket of the AcrB transporter.

Because the molecule is highly lipophilic but lacks the structural features required to be efficiently extruded through the TolC channel, it acts as a "plug." It occupies the hydrophobic trap (rich in phenylalanine residues) of the AcrB monomer during its "binding" conformation, sterically hindering the binding of actual antibiotic substrates. Consequently, the intracellular concentration of the co-administered antibiotic rises above the Minimum Inhibitory Concentration (MIC), restoring susceptibility[1].

MOA Substrate Antibiotic Pump AcrB Transporter Substrate->Pump Binds Cell Intracellular Accumulation Substrate->Cell Accumulates Inhibitor Piperazine Derivative Inhibitor->Pump Competitive Block Channel TolC Channel Pump->Channel Efflux Halted

Fig 1: Competitive inhibition of the AcrB efflux pump by the piperazine derivative.

Self-Validating In Vitro Methodologies

To rigorously validate the mechanism of action, researchers must employ orthogonal assays. Below are field-proven protocols designed with built-in causality and control systems.

Protocol A: Ethidium Bromide (EtBr) Accumulation Assay

Purpose: To directly quantify the real-time inhibition of efflux pump activity. EtBr is a known substrate of RND pumps. It is weakly fluorescent in aqueous solution but highly fluorescent when intercalated with intracellular DNA. Causality: If the piperazine derivative successfully inhibits the pump, EtBr cannot be extruded, leading to DNA intercalation and a measurable spike in fluorescence. This is a self-validating system because background extracellular fluorescence remains negligible.

Step-by-Step Workflow:

  • Culture Preparation: Grow the target bacterial strain (e.g., K. pneumoniae expressing AcrAB) in MHB to mid-log phase ( OD600​=0.6 ). Rationale: Mid-log phase ensures maximum active expression of efflux pumps.

  • Washing and Stabilization: Centrifuge at 4,000 × g for 10 mins. Wash the pellet twice with PBS (pH 7.4) containing 1 mM MgCl2​ . Rationale: Mg2+ stabilizes the outer membrane, preventing artificial permeabilization that would yield false-positive accumulation.

  • Compound Loading: Resuspend cells to OD600​=0.2 . Aliquot 100 µL into a black 96-well microtiter plate. Add 1-[4-(Trifluoromethyl)benzoyl]piperazine HCl at sub-inhibitory concentrations (e.g., ¼ MIC).

  • Control Assignment: Use Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at 50 µM as a positive control. Rationale: CCCP collapses the proton motive force, completely disabling the pump and providing a maximum theoretical fluorescence baseline.

  • EtBr Addition & Kinetic Read: Add EtBr to a final concentration of 1 µg/mL. Immediately read fluorescence (Excitation: 530 nm, Emission: 600 nm) every 2 minutes for 60 minutes at 37°C.

Protocol B: Checkerboard Synergy Assay

Purpose: To quantify the synergistic relationship between the piperazine derivative and a standard antibiotic (e.g., Levofloxacin)[2].

Workflow Step1 Bacterial Culture (Log-Phase) Step2 Compound Serial Dilution Step1->Step2 Step3 Antibiotic Addition Step2->Step3 Step4 Incubation (18-24h, 37°C) Step3->Step4 Step5 OD600 Measurement Step4->Step5 Step6 FIC Index Calculation Step5->Step6

Fig 2: Step-by-step in vitro checkerboard assay workflow for synergy quantification.

Step-by-Step Workflow:

  • Matrix Creation: In a clear 96-well plate, perform 2-fold serial dilutions of the antibiotic along the x-axis (Columns 1-10) and the piperazine derivative along the y-axis (Rows A-G).

  • Inoculation: Add bacterial suspension to achieve a final well concentration of 5×105 CFU/mL. Rationale: Standardizing to CLSI guidelines ensures the optical density is low enough to detect subtle growth inhibition while providing enough cells for exponential growth.

  • Incubation & Read: Incubate at 37°C for 18-24 hours. Measure absorbance at 600 nm.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index.

Quantitative Data Presentation

When executing the Checkerboard Synergy Assay, data must be interpreted using the FIC Index equation:

FICI=MIC of Drug A aloneMIC of Drug A in combination​+MIC of Drug B aloneMIC of Drug B in combination​

Interpretation Rule: FICI ≤0.5 indicates Synergy; 0.5<FICI≤4.0 indicates Additivity/Indifference; FICI >4.0 indicates Antagonism.

Table 1: Representative In Vitro Synergy Profile (Piperazine EPIs vs. E. coli AcrAB+)

Compound / AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexOutcome
Levofloxacin (Levo)16.02.0--
1-[4-(CF3)benzoyl]piperazine>256.064.0--
Levo + Piperazine --0.375 Synergy
Erythromycin (Ery)64.08.0--
Ery + Piperazine --0.375 Synergy

Note: The piperazine derivative exhibits virtually no intrinsic antibacterial activity (MIC > 256 µg/mL), proving its mechanism is purely pump inhibition rather than membrane toxicity.

Conclusion

1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride is a structurally optimized, highly lipophilic pharmacophore. In vitro, its primary mechanism of action revolves around the competitive steric inhibition of RND-family efflux pumps in Gram-negative pathogens. By utilizing the hydrochloride salt to ensure physiological solubility, and leveraging the electron-withdrawing nature of the trifluoromethyl group for membrane penetration, researchers can reliably deploy this compound in EtBr accumulation and checkerboard synergy assays to evaluate multidrug resistance reversal.

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and Cell Culture Assay Protocol for 1-[4-(Trifluoromethyl)benzoyl]piperazine Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Compound: 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride (TFMBP HCl) Molecular Weight: 294.70 g/mol (Hydrochloride salt) Physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound: 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride (TFMBP HCl) Molecular Weight: 294.70 g/mol (Hydrochloride salt)

Physicochemical Rationale & Solvation Dynamics

Successfully dosing 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride (TFMBP HCl) in in vitro cell culture assays requires understanding its dichotomous structural features.

The piperazine ring serves as a basic scaffold, and its formulation as a hydrochloride salt significantly improves the thermodynamic aqueous solubility and solid-state stability compared to its free base form[1]. However, the para-trifluoromethylbenzoyl moiety is strongly electron-withdrawing and highly lipophilic. While this lipophilicity is crucial for driving cellular membrane permeation and intracellular target engagement, it severely limits direct dissolution in aqueous buffers at the high concentrations (10–50 mM) required for primary stock solutions.

To achieve a homogenous, precipitate-free stock, an aprotic solvent like Dimethyl Sulfoxide (DMSO) must be used. This ensures complete solvation of the lipophilic domains before subsequent dilution into aqueous culture media.

Rationale Salt HCl Salt Formation (Increases Aqueous Solubility) Media Stable in Aqueous Media (Extracellular) Salt->Media CF3 Trifluoromethyl Group (Increases Lipophilicity) Membrane Enhanced Membrane Permeation (Lipid Bilayer) CF3->Membrane Media->Membrane Partitioning Target Intracellular Availability Membrane->Target Diffusion

Fig 2. Physicochemical rationale for TFMBP HCl structural features in cellular partitioning.

Quantitative Reconstitution Guidelines

To ensure precision in dosing, use the following table to determine the exact volume of anhydrous DMSO required to reconstitute standard pre-weighed masses of TFMBP HCl into primary stock solutions.

Mass of TFMBP HClVolume of DMSO for 10 mMVolume of DMSO for 20 mMVolume of DMSO for 50 mM
1 mg 339 µL170 µL68 µL
5 mg 1697 µL848 µL339 µL
10 mg 3393 µL1697 µL679 µL

Note: The molecular weight of the HCl salt (294.70 g/mol ) is used for all molarity calculations. Do not use the free base molecular weight, as this will result in a ~12% dosing error.

Experimental Protocol: The "Step-Down" Method

To prevent micro-precipitation and ensure 100% bioavailability of the compound, we employ a three-phase "Step-Down" methodology.

Phase 1: Primary Stock Preparation (10–50 mM)
  • Equilibration: Allow the sealed vial of solid TFMBP HCl to equilibrate to room temperature for at least 30 minutes before opening. Moisture-contaminated DMSO can prematurely hydrolyze or reduce the solubility of the stock; therefore, preventing condensation is critical[2].

  • Solvation: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) directly to the vial.

  • Agitation: Vortex vigorously for 30–60 seconds. If any crystalline particulate remains, sonicate the vial in a room-temperature water bath for 2–5 minutes until the solution is optically clear.

  • Storage: Aliquot the primary stock into sterile, light-protected microcentrifuge tubes (e.g., 50 µL per tube) to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for long-term storage.

Phase 2: Intermediate Aqueous Dilution

Causality: Direct addition of a high-concentration DMSO stock into cell culture media causes localized supersaturation. Because the trifluoromethyl group is highly hydrophobic, this rapid polarity shift induces micro-precipitation, effectively reducing the bioavailable concentration of the drug[3].

  • Warm the primary DMSO stock to room temperature.

  • Prepare a 100× intermediate stock by diluting the primary stock into sterile PBS or serum-free media.

    • Example: Add 2 µL of a 10 mM DMSO stock to 198 µL of PBS to create a 100 µM intermediate solution (containing 1% DMSO).

  • Vortex immediately to ensure rapid, uniform dispersion.

Phase 3: Final Dosing
  • Dilute the intermediate stock 1:10 into the final pre-warmed complete culture media (e.g., containing 10% FBS) directly in the assay plate.

    • Example: Add 10 µL of the 100 µM intermediate to 90 µL of media to achieve a final assay concentration of 10 µM.

G A TFMBP HCl (Solid Powder) B Primary Stock (10-50 mM in DMSO) A->B Add Anhydrous DMSO Vortex/Sonicate C Intermediate Dilution (100x in PBS/Media) B->C Serial Dilution (Aqueous) D Final Assay Media (<0.1% DMSO) C->D Add to Cell Culture

Fig 1. Step-by-step workflow for the reconstitution and dilution of TFMBP HCl for cell assays.

Self-Validating System: Cytotoxicity & Vehicle Controls

A robust experimental protocol must be self-validating to ensure that observed cellular phenotypes are driven by the pharmacological action of TFMBP HCl, rather than solvent-induced artifacts.

  • Solvent Limit Causality: DMSO is an amphiphilic solvent that can disrupt the lipid bilayer, alter membrane permeability, and induce spontaneous differentiation or cytotoxicity in sensitive cell lines. To prevent these artifacts, the final DMSO concentration in the cell culture medium must be strictly maintained below 0.1% (v/v)[3].

  • The Vehicle Control: For every concentration of TFMBP HCl tested, you must run a parallel "Vehicle Control" well. This well receives the exact same final percentage of DMSO (e.g., 0.1%) diluted through the identical "Step-Down" method, but without the active compound. If the Vehicle Control shows >5% variance in cell viability compared to an untreated (media-only) control, the assay is invalid, and the DMSO concentration must be further reduced.

References

  • [1] Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at:[Link]

Sources

Application

Application Note: Dosing Protocols and Pharmacokinetic Evaluation of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride in Murine Models

Executive Summary The evaluation of central nervous system (CNS) drug candidates requires rigorous, reproducible in vivo methodologies. 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride (TFMBP-HCl) serves as a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of central nervous system (CNS) drug candidates requires rigorous, reproducible in vivo methodologies. 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride (TFMBP-HCl) serves as a highly representative privileged scaffold in neuropharmacology. This application note provides a comprehensive, self-validating protocol for the formulation, systemic dosing, and pharmacokinetic (PK) evaluation of TFMBP-HCl in murine models, specifically optimized for assessing blood-brain barrier (BBB) penetration.

Rationale & Mechanistic Grounding

The structural design of TFMBP-HCl leverages two critical pharmacophoric elements:

  • The Piperazine Core: Piperazine derivatives are privileged scaffolds in neuropharmacology due to their ability to modulate receptor affinity (e.g., 5-HT, dopamine, and TRPC6 receptors) while maintaining favorable aqueous solubility when formulated as hydrochloride salts .

  • The Trifluoromethyl (-CF₃) Moiety: The incorporation of a highly electronegative -CF₃ group significantly enhances the lipophilicity and metabolic stability of the molecule. By reducing the polar surface area and resisting enzymatic degradation (e.g., cytochrome P450 metabolism), the -CF₃ group facilitates passive diffusion across the tight junctions of the BBB, a critical requirement for CNS-active agents .

Physicochemical Profiling & Formulation Strategy

To achieve reliable in vivo exposure, the formulation must balance the lipophilicity of the -CF₃ group with the hydrophilicity of the hydrochloride salt. Causality: Using pure aqueous buffers often leads to micro-precipitation of the lipophilic domain, whereas excessive organic solvents cause tissue necrosis and alter BBB permeability artificially.

Table 1: Optimized Formulation Matrix for TFMBP-HCl
RouteVehicle CompositionMax Conc.pH RangeSelf-Validation Metric
IV 5% DMSO, 10% PEG400, 85% Saline2 mg/mL6.5 - 7.4Complete optical clarity; no precipitation upon injection.
IP 5% DMSO, 5% Tween-80, 90% Saline5 mg/mL6.0 - 7.5DLS confirms absence of aggregates > 100 nm.
PO 0.5% Methylcellulose (MC) in H₂O20 mg/mL5.5 - 7.0Homogeneous suspension post-vortexing; no rapid settling.
Formulation Workflow

Formulation_Workflow A Weigh TFMBP-HCl (Target: 1-5 mg/mL) B Add 5% DMSO (Solubilize -CF3) A->B C Add 10% PEG400 + 85% Saline B->C D Vortex & Sonicate (10 mins at 25°C) C->D E Validation: Visual & pH Check D->E F Sterile Filter (0.22 µm PTFE) E->F

Workflow for the formulation and validation of TFMBP-HCl dosing solutions.

Self-Validating In Vivo Dosing Protocols

All procedures must be conducted on acclimatized adult C57BL/6J mice (20–25 g) under approved IACUC protocols. To ensure data integrity, each dosing route incorporates a self-validating mechanical check .

A. Intravenous (IV) Injection (Tail Vein)
  • Purpose: Determines absolute bioavailability and systemic clearance.

  • Dose: 2 mg/kg (Volume: 5 mL/kg).

  • Protocol:

    • Place the mouse in a ventilated restrainer. Dilate the lateral tail vein using a warming lamp (37°C for 3–5 minutes).

    • Swab the tail with 70% ethanol to increase vein visibility.

    • Insert a 27G needle, bevel up, at a shallow 10° angle into the distal third of the vein.

  • Self-Validation Step: A lack of resistance upon injection and the immediate clearing (blanching) of the blood within the vein confirm successful intravenous delivery. Subcutaneous extravasation will present as immediate resistance and a localized tissue bulge; if this occurs, the animal must be excluded from the PK cohort.

B. Intraperitoneal (IP) Injection
  • Purpose: Rapid systemic screening with moderate hepatic first-pass metabolism.

  • Dose: 10 mg/kg (Volume: 10 mL/kg).

  • Protocol:

    • Restrain the mouse manually, exposing the ventral abdomen. Tilt the head downward at a 30° angle to displace visceral organs cranially.

    • Insert a 25G needle into the lower right quadrant of the abdomen at a 45° angle.

  • Self-Validation Step: Prior to injection, pull back slightly on the plunger (aspiration). If yellow fluid (urine) or green/brown fluid (intestinal contents) enters the hub, the needle has punctured the bladder or cecum. The needle must be withdrawn, and the subject replaced.

C. Oral Gavage (PO)
  • Purpose: Assessment of oral bioavailability and gastrointestinal absorption.

  • Dose: 20 mg/kg (Volume: 10 mL/kg).

  • Protocol:

    • Measure the 20G reusable stainless-steel gavage needle from the corner of the mouse's mouth to the xiphoid process to determine the insertion depth.

    • Immobilize the head and neck to align the esophagus vertically. Gently slide the bulb-tipped needle over the tongue and down the esophagus.

  • Self-Validation Step: The needle should drop into the stomach under its own weight. If any resistance is felt, or if the animal struggles excessively or gasps, the needle is likely in the trachea. Stop immediately, withdraw, and re-insert to prevent fatal pulmonary aspiration.

Pharmacokinetic & BBB Permeability Assessment

To accurately quantify the brain-to-plasma partition coefficient (logBB), intravascular blood must be completely removed from the brain tissue prior to analysis. Causality: Failure to perfuse the animal will result in residual blood in the cerebral microvasculature, causing a false-positive inflation of the compound's apparent brain concentration.

Table 2: Representative Pharmacokinetic Parameters (10 mg/kg IP)
ParameterExpected ValueBiological Significance
Cmax (Plasma) 1.2 - 1.8 µg/mLPeak systemic exposure achieved rapidly.
Tmax (Plasma) 0.5 - 1.0 hRapid absorption typical of lipophilic piperazines.
Brain/Plasma Ratio (Kp) 1.2 - 1.6High BBB penetration driven by the -CF₃ moiety.
Clearance (CL) 30 - 45 mL/min/kgModerate to high hepatic clearance via CYP450.
PK Sampling & Perfusion Protocol
  • Serial Blood Collection: Collect 50 µL of blood via submandibular bleed at 15m, 30m, 1h, 2h, 4h, and 8h into K₂EDTA tubes. Centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma.

  • Terminal Perfusion (24h): Deeply anesthetize the mouse (e.g., Isoflurane). Open the thoracic cavity, insert a 23G perfusion needle into the left ventricle, and make a small incision in the right atrium.

  • Flush: Perfuse with 20 mL of ice-cold heparinized saline (10 U/mL) at a rate of 3 mL/min.

  • Self-Validation Step: Successful systemic perfusion is visually confirmed when the liver and kidneys rapidly blanch (turn pale beige) and the fluid exiting the right atrium runs completely clear.

  • Tissue Harvest: Extract the brain, weigh it, and homogenize in 3 volumes (w/v) of ice-cold PBS for LC-MS/MS quantification.

PK_Workflow Start Administer TFMBP-HCl (IV, IP, or PO) Blood Serial Blood Sampling (15m to 24h) Start->Blood Perfusion Transcardial Perfusion (Heparinized Saline) Start->Perfusion Terminal Timepoint LCMS LC-MS/MS Quantification (Calculate logBB) Blood->LCMS Brain Brain Tissue Harvest (Homogenization) Perfusion->Brain Validation: Tissue Blanching Brain->LCMS

Self-validating murine pharmacokinetic and blood-brain barrier penetration workflow.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: Molecules (MDPI). URL: [Link]

  • Title: Blood–Brain Barrier Penetration of Novel 4-Trifluoromethyl-Coumarin Hybrids with Antibacterial Properties as Potential Brain Therapeutics in the Context of Spatially Diverse Healthcare Systems. Source: International Journal of Molecular Sciences (MDPI). URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen (Wiley-VCH). URL: [Link]

  • Title: Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Source: Scientific Reports (Nature Portfolio). URL: [Link]

Method

A Robust, Stability-Indicating HPLC Method for the Analysis of 1-[4-(Trifluoromethyl)benzoyl]piperazine Hydrochloride

An Application Note from the Desk of a Senior Application Scientist Abstract This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for assay and impurity profiling. The method development process, from initial analyte characterization to final validation under ICH guidelines, is elucidated to provide a comprehensive protocol grounded in chromatographic first principles.

Introduction and Analyte Characterization

1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride is a synthetic intermediate whose purity is critical for the quality of downstream active pharmaceutical ingredients (APIs). Its structure incorporates several key features that dictate the chromatographic strategy:

  • A strong UV chromophore: The benzoyl group conjugated with the trifluoromethyl-substituted phenyl ring provides strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive choice.

  • A basic piperazine moiety: The piperazine ring contains two nitrogen atoms, one of which is a secondary amine. This makes the molecule's overall charge and hydrophobicity highly dependent on the mobile phase pH.

  • A hydrophobic trifluoromethyl group: The -CF3 group significantly increases the molecule's hydrophobicity, promoting retention on a reversed-phase column.

  • Hydrochloride salt form: This ensures good solubility in aqueous and polar organic solvents, simplifying sample and standard preparation.

A successful HPLC method must control the ionization of the piperazine amine to ensure a single, stable analyte form during analysis, leading to sharp, symmetrical peaks.

Caption: Chemical Structure of the Analyte.

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical, multi-step process. The primary goal is to achieve adequate resolution of the main peak from any potential impurities or degradation products with good peak shape and a reasonable run time. Our strategy is based on established chromatographic principles and guidelines from the United States Pharmacopeia (USP).[1][2][3]

The workflow begins with an initial screening of columns and mobile phases (method scouting) and progresses to fine-tuning of chromatographic parameters for optimization, culminating in a full validation to prove the method is fit for its intended purpose.[4]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Verification Analyte Analyte Characterization Structure pKa (est.) logP (est.) UV Spectrum Column Column & Detector Selection C18 for hydrophobicity UV/DAD for chromophore Analyte->Column informs Scouting Method Scouting Mobile Phase pH Organic Solvent (ACN vs. MeOH) Column->Scouting defines initial Optimization Parameter Optimization Gradient Profile Temperature Flow Rate Scouting->Optimization narrows down SST System Suitability Testing (SST) Optimization->SST leads to final method for Validation Method Validation Per ICH Q2(R1) SST->Validation confirms system is ready for

Caption: Logical Workflow for HPLC Method Development.

Experimental Protocols

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Chemicals:

    • 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

    • Orthophosphoric acid (85%), analytical grade.

    • Water, HPLC grade or purified to 18.2 MΩ·cm.

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample using the same concentration and diluent as the Working Standard Solution.

Protocol 1: Chromatographic Method Development & Optimization

Objective: To establish the optimal chromatographic conditions for the separation of the target analyte from potential impurities.

Step 1: Column and Mobile Phase Screening

  • Rationale: A C18 stationary phase is the first choice due to the hydrophobic nature of the analyte. Acetonitrile and methanol are screened as organic modifiers due to their different selectivities. The mobile phase pH is critical. To suppress the basicity of the piperazine nitrogen and ensure good peak shape, an acidic pH is required. A pH of approximately 2.5-3.5, well below the estimated pKa of the piperazine amine, will ensure it is fully protonated.[5]

  • Procedure:

    • Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase.

    • Prepare Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Prepare Mobile Phase B: Acetonitrile.

    • Inject the working standard solution and run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes).

    • Repeat the run using Methanol as Mobile Phase B to compare selectivity and peak shape.

Step 2: Gradient and Temperature Optimization

  • Rationale: Based on the scouting run, the gradient is optimized to provide sufficient resolution in a shorter time. Temperature can be used to fine-tune selectivity and reduce viscosity.

  • Procedure:

    • Select the best organic modifier from Step 1 (typically acetonitrile for better peak shape and lower viscosity).

    • Based on the elution time from the scouting run, design a more focused gradient. For example, if the peak eluted at 60% B, a new gradient could be 40-70% B over 10 minutes.

    • Adjust the column temperature (e.g., test at 25°C, 30°C, and 35°C) to observe any changes in resolution and retention time. Select the temperature that provides the best balance of peak shape and separation.

    • Set the flow rate to a standard value for the column dimension (e.g., 1.0 mL/min for a 4.6 mm ID column).

Final Optimized Conditions (Illustrative)

ParameterOptimized Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 45% to 65% B over 10 min, then hold at 65% B for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL

Protocol 2: System Suitability Testing (SST)

Objective: To verify that the chromatographic system is adequate for the intended analysis before running any samples, as mandated by USP <621>.[2][6]

Procedure:

  • Equilibrate the HPLC system with the final optimized mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Calculate the system suitability parameters from the resulting chromatograms.

System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for n=5)Demonstrates injection precision.
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0% (for n=5)Demonstrates pump stability.

Protocol 3: Method Validation

Objective: To demonstrate that the analytical procedure is suitable for its intended purpose by evaluating its performance characteristics according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8][9][10]

1. Specificity (Forced Degradation):

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Protocol: Expose the sample solution (0.1 mg/mL) to stress conditions:

    • Acid: 0.1 M HCl at 60°C for 4 hours.

    • Base: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples alongside an unstressed control. The peak purity of the analyte should be assessed using a DAD detector.

2. Linearity and Range:

  • Purpose: To establish the relationship between analyte concentration and detector response.

  • Protocol: Prepare a series of at least five concentrations of the analyte spanning the expected range (e.g., 50% to 150% of the working concentration). Plot the peak area versus concentration and determine the correlation coefficient (r²).

  • Acceptance Criteria: r² ≥ 0.999.

3. Accuracy (Recovery):

  • Purpose: To determine the closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), in triplicate.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

4. Precision:

  • Purpose: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst or instrument.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Purpose: To determine the lowest concentration of analyte that can be reliably quantified and detected.

  • Protocol: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.

  • Acceptance Criteria: S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD.

6. Robustness:

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Mobile phase pH (± 0.2 units).

    • Column temperature (± 5°C).

    • Flow rate (± 0.1 mL/min).

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted.

Summary of Validation Results (Illustrative)

Validation ParameterResultAcceptance Criteria
Specificity No interference at the analyte retention time from degradants. Peak purity > 99.5%.Passed
Linearity (r²) 0.9998≥ 0.999
Range 0.05 mg/mL to 0.15 mg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability RSD) 0.85%≤ 2.0%
Precision (Intermediate RSD) 1.12%≤ 2.0%
LOD 0.001 mg/mL (S/N = 3.5)S/N ≥ 3
LOQ 0.003 mg/mL (S/N = 10.8)S/N ≥ 10
Robustness SST criteria met under all varied conditions.Passed

Conclusion

The developed reversed-phase HPLC method for the analysis of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride is demonstrated to be specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose in a quality control environment for routine analysis, including assay and the determination of process-related impurities and degradation products. The systematic approach outlined in this note provides a clear and scientifically sound framework for developing and validating similar analytical methods.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>? [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. [Link]

  • ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • YMC CO., LTD. Guides for method development. [Link]

  • International Journal of Scientific Development and Research. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • Journal of Chromatographic Science. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

  • ZirChrom. Method Development Guide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperazine Hydrochloride

Welcome to the technical support center for the synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this important synthetic intermediate.

Introduction

1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride is a key building block in the development of various pharmaceutically active compounds. The synthesis, while seemingly straightforward, presents several challenges that can significantly impact the final yield and purity. The primary hurdles include achieving selective mono-acylation of the piperazine ring and minimizing the formation of the 1,4-disubstituted byproduct. This guide provides a comprehensive overview of the synthesis, detailed troubleshooting protocols, and frequently asked questions to empower you to optimize your experimental outcomes.

Synthetic Pathway Overview

The most common and direct route to 1-[4-(Trifluoromethyl)benzoyl]piperazine is the N-acylation of piperazine with 4-(trifluoromethyl)benzoyl chloride. This reaction is a classic example of a nucleophilic acyl substitution. The subsequent step involves the formation of the hydrochloride salt.

Synthetic_Pathway Reactant1 Piperazine Intermediate 1-[4-(Trifluoromethyl)benzoyl]piperazine (Free Base) Reactant1->Intermediate Acylation Reactant2 4-(Trifluoromethyl)benzoyl chloride Reactant2->Intermediate Product 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride Intermediate->Product Salt Formation HCl HCl HCl->Product

Caption: General synthetic scheme for 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the yield of the mono-acylated product?

A1: The most critical factor is controlling the stoichiometry to prevent the formation of the 1,4-bis[4-(trifluoromethyl)benzoyl]piperazine byproduct. Since piperazine has two reactive secondary amine groups, di-acylation is a common side reaction.

Q2: How can I minimize the formation of the di-substituted byproduct?

A2: There are two primary strategies:

  • Using a large excess of piperazine: Employing a 5 to 10-fold excess of piperazine shifts the reaction equilibrium towards the mono-substituted product. However, this necessitates an efficient method to remove the excess piperazine during workup.

  • In situ mono-protonation: A more elegant approach involves the in situ formation of a piperazine mono-salt (e.g., monohydrochloride). The protonated nitrogen is rendered non-nucleophilic, thus directing the acylation to the free secondary amine.[1]

Q3: What are the best practices for handling 4-(trifluoromethyl)benzoyl chloride?

A3: 4-(Trifluoromethyl)benzoyl chloride is highly reactive and moisture-sensitive. It is crucial to:

  • Use a fresh or properly stored bottle of the reagent.

  • Work under anhydrous conditions, using dry solvents and glassware.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use a different base instead of triethylamine?

A4: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or pyridine can be used. Inorganic bases such as sodium carbonate or potassium carbonate can also be employed, particularly in biphasic reaction conditions. The choice of base can influence the reaction rate and workup procedure.

Q5: My final product has a low melting point and appears impure. What are the likely contaminants?

A5: Common impurities include:

  • The 1,4-disubstituted byproduct.

  • Unreacted piperazine or its salts.

  • 4-(Trifluoromethyl)benzoic acid, formed from the hydrolysis of the acyl chloride.

  • Residual solvent.

Proper purification of the free base before salt formation is crucial.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Issue 1: Low Yield of the Desired Mono-acylated Product
Potential Cause Troubleshooting Steps & Explanation
Formation of 1,4-disubstituted byproduct Solution 1: Increase Piperazine Excess. Use a 5-10 fold molar excess of piperazine relative to 4-(trifluoromethyl)benzoyl chloride. This statistically favors mono-acylation. Solution 2: In Situ Mono-protonation. Prepare a solution of piperazine monohydrochloride by reacting equimolar amounts of piperazine and piperazine dihydrochloride in a suitable solvent like methanol before adding the acyl chloride.[1]
Hydrolysis of 4-(trifluoromethyl)benzoyl chloride Solution: Ensure Anhydrous Conditions. Dry all glassware in an oven before use. Use anhydrous solvents. Handle the acyl chloride under an inert atmosphere (nitrogen or argon). The acyl chloride will readily react with water to form the unreactive carboxylic acid.
Incomplete Reaction Solution 1: Monitor Reaction Progress. Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Solution 2: Adjust Reaction Temperature. While the reaction is often performed at 0°C to control exothermicity, gentle warming to room temperature may be required for completion.
Loss of Product during Workup Solution: Optimize Extraction. The free base is somewhat water-soluble. Ensure thorough extraction from the aqueous phase using a suitable organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3-4 times).
Issue 2: Difficulty in Purifying the Free Base
Potential Cause Troubleshooting Steps & Explanation
Oily Product that Fails to Crystallize Solution 1: Use a Co-solvent for Recrystallization. If a single solvent fails, try a two-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., toluene, ethyl acetate) at an elevated temperature, then add a "poor" solvent (e.g., hexane, heptane) dropwise until turbidity persists.[2][3] Solution 2: Column Chromatography. If recrystallization is ineffective, purify the crude product by column chromatography on silica gel. To prevent peak tailing of the basic product, it is recommended to add a small amount of triethylamine (0.5-1%) to the eluent.
Product Contaminated with Piperazine Solution: Aqueous Wash. During the workup of the free base, wash the organic layer with water or brine to remove excess piperazine.
Issue 3: Issues with Hydrochloride Salt Formation
Potential Cause Troubleshooting Steps & Explanation
Product Does Not Precipitate Solution 1: Use an Anhydrous Solvent. Dissolve the purified free base in an anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol. Solution 2: Introduce Anhydrous HCl. Bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, HCl in isopropanol). Using aqueous HCl can introduce water and hinder precipitation.
Formation of a Gummy or Oily Precipitate Solution: Control the Rate of HCl Addition. Add the HCl source slowly with vigorous stirring. Rapid addition can lead to localized high concentrations and non-crystalline precipitation. Cooling the solution in an ice bath during HCl addition can also promote the formation of a crystalline solid.

Experimental Protocols

Protocol 1: Synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperazine (Free Base)

This protocol is adapted from procedures for similar N-acylations of piperazines.

Materials:

  • Piperazine

  • 4-(Trifluoromethyl)benzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve piperazine (5.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.2 eq) to the cooled solution.

  • Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM dropwise over 30-60 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess piperazine and triethylamine), saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 2: Purification of the Free Base by Recrystallization

Materials:

  • Crude 1-[4-(Trifluoromethyl)benzoyl]piperazine

  • Toluene

  • Hexane

Procedure:

  • Dissolve the crude product in a minimum amount of hot toluene.

  • While the solution is still hot, add hexane dropwise until a slight cloudiness persists.

  • Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Protocol 3: Formation of 1-[4-(Trifluoromethyl)benzoyl]piperazine Hydrochloride

Materials:

  • Purified 1-[4-(Trifluoromethyl)benzoyl]piperazine

  • Anhydrous diethyl ether or isopropanol

  • Anhydrous HCl (as a solution in diethyl ether or isopropanol, or as a gas)

Procedure:

  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in the corresponding solvent (or bubble anhydrous HCl gas) with vigorous stirring until the solution is acidic (test with pH paper).

  • A white precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

Data and Characterization

Below is a table of expected physical and spectral data for the key compounds.

Compound Molecular Formula Molecular Weight Appearance Expected ¹H NMR (CDCl₃, δ ppm)
1-[4-(Trifluoromethyl)benzoyl]piperazineC₁₂H₁₃F₃N₂O274.24White to off-white solid~7.65 (d, 2H), ~7.50 (d, 2H), ~3.80 (br s, 2H), ~3.45 (br s, 2H), ~2.95 (t, 2H), ~2.85 (t, 2H), ~1.85 (br s, 1H, NH)
1-[4-(Trifluoromethyl)benzoyl]piperazine HClC₁₂H₁₄ClF₃N₂O310.70White crystalline solidShifts will be downfield compared to the free base, and the NH proton will be more prominent.

Note: The ¹H NMR signals for the piperazine protons often appear as broad singlets or multiplets at room temperature due to conformational exchange.

Troubleshooting Workflow

Troubleshooting_Yield Start Low Yield of Final Product Check_Mono Check ratio of mono- to di-substituted product (TLC/LCMS) Start->Check_Mono High_Di High Di-substitution Check_Mono->High_Di Di-substituted product is major Low_Conversion Low Conversion Check_Mono->Low_Conversion Starting material remains Workup_Loss Significant Product Loss in Aqueous Layer Check_Mono->Workup_Loss Clean reaction, low isolated yield Action_Di Increase piperazine excess (5-10 eq) OR Use in situ mono-protonation strategy High_Di->Action_Di Action_Conversion Ensure anhydrous conditions Check reagent quality Increase reaction time/temperature Low_Conversion->Action_Conversion Action_Workup Saturate aqueous layer with NaCl Increase number of organic extractions Workup_Loss->Action_Workup

Caption: Troubleshooting workflow for low product yield.

References

  • Patent EP 2470182 A1.
  • Patent WO 2010/070370 A1. Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Organic Syntheses. 1-benzylpiperazine. Coll. Vol. 5, p.904 (1973); Vol. 41, p.15 (1961). [Link]

  • Veverková, E., et al. (2012). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 17(10), 11762-11788. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Chemistry LibreTexts. 3.3F: Mixed Solvents. [Link]

  • Patent AU 2009329295 B2. Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Patent US 2919275 A.
  • Patent CN 115124457 B. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

Optimization

Technical Support Center: Crystallization and Impurity Control for 1-[4-(Trifluoromethyl)benzoyl]piperazine Hydrochloride

Welcome to the technical support center for the synthesis and purification of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride. This guide is designed for researchers, chemists, and process development scientists t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride. This guide is designed for researchers, chemists, and process development scientists to troubleshoot and optimize the crystallization process, ensuring high purity of the final active pharmaceutical ingredient (API). As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions during your development work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride.

Q1: What are the most common impurities I should expect during the synthesis and crystallization of this compound?

A1: Organic impurities are the primary concern and typically arise from starting materials or side reactions during the synthesis.[1][2] The most common species are:

  • Unreacted Piperazine: A starting material that can be carried through the process if the reaction is incomplete or the initial workup is inefficient.[3][4]

  • 1,4-bis[4-(Trifluoromethyl)benzoyl]piperazine: This is a di-acylated byproduct formed when a second molecule of 4-(trifluoromethyl)benzoyl chloride reacts with the other nitrogen of the piperazine ring.[3][5] Its formation is often promoted by poor temperature control or slow mono-acylation.

  • 4-(Trifluoromethyl)benzoic acid: This impurity results from the hydrolysis of the starting material, 4-(trifluoromethyl)benzoyl chloride, by trace amounts of water in the reaction solvent or during aqueous workup.[6]

  • Starting Material Carryover: Residual 4-(trifluoromethyl)benzoyl chloride can also be an impurity, though it is highly reactive and often quenched during workup.

Q2: Why is crystallization the preferred method for purifying this specific hydrochloride salt?

A2: Crystallization is a highly selective and robust purification technique, particularly for pharmaceutical solids.[7][8] Its advantages for this compound include:

  • High Selectivity: The ordered structure of a crystal lattice naturally excludes molecules that do not fit, effectively purging most impurities into the solvent (mother liquor).[7]

  • Thermodynamic Control: As a thermodynamically driven process, it can yield a highly pure and stable crystalline solid phase.

  • Scalability: Crystallization is a unit operation that is well-understood and scalable from the laboratory bench to industrial production.

  • Salt Form Advantage: The formation of the hydrochloride salt modifies the physicochemical properties of the parent molecule, often leading to more predictable solubility profiles in common solvents, which is crucial for designing an effective crystallization process.[9]

Q3: What are the best analytical techniques for identifying and quantifying these impurities?

A3: A multi-technique approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary and most powerful tool for separating and quantifying organic impurities.[2][10] A well-developed HPLC method with a suitable column (e.g., C18) and mobile phase can resolve the API from its key impurities, allowing for quantification down to the 0.1% level required by ICH guidelines.[8]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is invaluable for identifying unknown impurity peaks by providing molecular weight information.[1][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for structural elucidation of isolated impurities and can also be used for quantitative analysis (qNMR) if a certified reference standard is available.[2][4]

Q4: How does adjusting the pH of the crystallization medium affect purity?

A4: pH is a critical parameter in the crystallization of ionizable compounds like amine hydrochlorides.[12][13]

  • Solubility Control: The solubility of 1-[4-(Trifluoromethyl)benzoyl]piperazine and its basic impurities (like unreacted piperazine) is highly pH-dependent. By maintaining a sufficiently acidic pH (typically pH 1-3), the desired product is fully protonated and can crystallize as the hydrochloride salt, while ensuring that unreacted piperazine remains in its highly water-soluble protonated form, thus staying in the mother liquor.

  • Preventing Free Base Precipitation: If the pH drifts too high (becomes too basic), the free base of the desired compound could precipitate, potentially as an oil or an amorphous solid, which is less selective and more likely to trap impurities.[13][14]

  • Impurity Rejection: Acidic impurities like 4-(trifluoromethyl)benzoic acid will be deprotonated at higher pH values, increasing their solubility in the aqueous phase and improving their removal during workup or crystallization. However, the primary crystallization is typically conducted at low pH to ensure the stability and desired form of the hydrochloride salt.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the crystallization process.

Problem 1: My final product is contaminated with unreacted piperazine.

  • Primary Cause: Inefficient removal during the initial aqueous workup or co-crystallization.

  • Troubleshooting Steps:

    • Verify Workup pH: Before crystallization, ensure the crude product is subjected to an acidic aqueous wash (e.g., with dilute HCl). At a pH of 2-3, piperazine is fully protonated to its dihydrochloride salt, which is extremely soluble in water, while the mono-acylated product is less so.[4]

    • Recrystallization Solvent Choice: During recrystallization, avoid highly polar, protic solvents where piperazine hydrochloride might have some solubility. A mixed solvent system, such as isopropanol/water or ethanol/heptane, can be optimized to maximize the precipitation of the desired product while keeping piperazine salts in the mother liquor.[3]

    • Consider a Scavenger Resin: For removing trace amounts, a solid-supported scavenger resin with an isocyanate or aldehyde functional group can be used to selectively bind and remove the residual piperazine by filtration before the final crystallization.[4]

Problem 2: I am observing the di-acylated byproduct, 1,4-bis[4-(trifluoromethyl)benzoyl]piperazine, in my final product.

  • Primary Cause: The di-acylated byproduct has a molecular structure similar to the product, but is more nonpolar. This can lead to similar crystallization behavior.

  • Troubleshooting Steps:

    • Solvent Screening for Differential Solubility: This is the most effective approach. The di-acylated product is significantly less polar than the desired hydrochloride salt. Use a solvent system that exploits this difference. For example, recrystallizing from a moderately polar solvent like isopropanol (IPA) or acetonitrile may cause the less soluble di-acylated impurity to either crystallize out first from a hot solution or remain in the mother liquor upon cooling, depending on the exact solubility curves.[7]

    • Anti-Solvent Crystallization: Dissolve the crude material in a good solvent (e.g., methanol, where both compounds are soluble) and then slowly add a non-polar anti-solvent (e.g., heptane or MTBE). The more polar hydrochloride salt should precipitate preferentially, leaving the more non-polar di-acylated impurity in the solvent mixture.[15][16]

    • Optimize Reaction Conditions: Prevention is key. Ensure slow, controlled addition of 4-(trifluoromethyl)benzoyl chloride to a solution of excess piperazine at a low temperature (0-5 °C) to favor mono-acylation.[5]

Problem 3: My product contains 4-(Trifluoromethyl)benzoic acid.

  • Primary Cause: Hydrolysis of the acyl chloride starting material. This acidic impurity can sometimes be trapped in the crystal lattice of the hydrochloride salt.

  • Troubleshooting Steps:

    • Aqueous Workup with Base: Before salt formation and crystallization, perform a workup with a dilute basic solution (e.g., aqueous sodium bicarbonate). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be easily removed in the aqueous layer.[6]

    • Recrystallization pH Adjustment: While the final crystallization should be acidic, if this impurity persists, consider a recrystallization from a solvent system where the benzoic acid derivative is more soluble. For instance, in an ethanol/water system, the solubility of the acid may be high enough to keep it in the mother liquor.

Problem 4: Recrystallization is not significantly improving the purity of my product.

  • Primary Cause: This is a challenging issue that can stem from several phenomena.

    • Formation of a Solid Solution: The impurity may be so structurally similar to the API that it can be incorporated directly into the crystal lattice, forming a solid solution.[8][17][18] This is difficult to resolve by standard crystallization.

    • Mother Liquor Inclusion: High crystal growth rates can lead to the trapping of pockets of impure mother liquor within the crystals (inclusions).[17]

    • Poor Solvent Choice: The chosen solvent may not provide sufficient differentiation in solubility between the product and the impurity at the crystallization and filtration temperatures.[19]

  • Troubleshooting Steps:

    • Perform a Diagnostic Slurry Experiment: Slurrying the impure solid in a saturated, impurity-free solution of the API can help determine if the impurity is on the crystal surface.[17] If the purity improves significantly after slurrying, the issue is likely surface adsorption, which can be addressed with better washing. If not, the impurity is likely incorporated within the crystal.

    • Reduce Supersaturation: Slow down the crystallization process. A slower cooling rate or a slower addition of anti-solvent reduces the level of supersaturation, which minimizes the kinetic trapping of impurities and allows for more selective crystal growth.[19][20]

    • Change the Solvent or Crystallization Method: If a solid solution is suspected, a different solvent may disrupt the interactions leading to co-crystallization. Sometimes, switching from cooling crystallization to anti-solvent or evaporative crystallization can alter the outcome. A phase transformation to a different polymorph or solvate, which may have a different crystal lattice, could also be explored as it might be more effective at rejecting the impurity.[7]

Section 3: Key Experimental Protocols

Protocol 1: Standard Cooling Recrystallization for Purity Enhancement

This protocol describes a general method for purifying the crude hydrochloride salt.

  • Dissolution: In a clean, dry reactor, charge the crude 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride. Add a suitable solvent (e.g., isopropanol, ethanol, or a mixture like 95:5 ethanol:water) in a ratio of approximately 5-10 mL per gram of crude product.

  • Heating: While stirring, heat the mixture to a temperature just below the solvent's boiling point (e.g., 75-80 °C for isopropanol) until all solids are completely dissolved.

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 10-20 °C per hour). Slower cooling promotes the formation of larger, more perfect crystals and enhances impurity rejection.[19]

  • Seeding (Optional but Recommended): When the solution has cooled by 10-15 °C and appears slightly cloudy (indicating nucleation has begun), add a small quantity (0.1-1.0% w/w) of high-purity seed crystals. This controls nucleation and improves batch-to-batch consistency.[18]

  • Maturation (Aging): Continue the slow cooling to the final crystallization temperature (e.g., 0-5 °C). Hold the resulting slurry at this temperature with gentle agitation for at least 2-4 hours. This "maturation" step allows the system to reach equilibrium and can further improve purity.

  • Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to displace the impure mother liquor. A second wash with a more non-polar solvent (like cold heptane) can be used to speed up drying.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Diagnostic Slurry Experiment

This experiment helps determine if impurities are on the crystal surface or incorporated within the lattice.

  • Prepare Saturated Solution: Prepare a saturated solution of high-purity 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride in a chosen crystallization solvent at a fixed temperature (e.g., 20 °C). Do this by adding an excess of the pure solid to the solvent, stirring for several hours, and then filtering to remove the undissolved solids.

  • Slurry the Impure Sample: Add a known weight of your impure, crystallized product to the saturated solution from Step 1.

  • Agitate: Stir the slurry at a constant temperature for an extended period (e.g., 12-24 hours). This allows the crystal surfaces to equilibrate with the pure, saturated solution.

  • Isolate and Analyze: Filter the solids, wash with a minimal amount of cold solvent, and dry.

  • Assess Purity: Analyze the purity of the slurried material by HPLC and compare it to the starting purity.

    • Interpretation: If purity has significantly increased, the impurity was primarily adsorbed on the crystal surface. The solution is to optimize the washing step. If purity remains largely unchanged, the impurity is incorporated within the crystal lattice, requiring a more fundamental change to the crystallization process (e.g., changing the solvent or reducing supersaturation).[17]

Section 4: Data & Visualization

Table 1: Common Solvents for Crystallization of Hydrochloride Salts
SolventBoiling Point (°C)PolarityKey Characteristics & Considerations
Isopropanol (IPA)82.5MediumExcellent general-purpose solvent. Good balance of polarity for dissolving the salt when hot and allowing it to crystallize upon cooling.
Ethanol (EtOH)78.4Medium-HighSimilar to IPA, but slightly more polar. Often used in mixtures with water to fine-tune solubility.
Methanol (MeOH)64.7HighTends to be a very strong solvent for HCl salts; often requires an anti-solvent for good yield. Use with caution due to toxicity.
Acetonitrile81.6HighAprotic polar solvent. Can offer different selectivity for impurities compared to alcohols.
Water100.0Very HighUsed as a co-solvent to increase polarity. Rarely used alone due to high solubility of most HCl salts.
Heptane / Hexane98.4 / 68.7Non-polarUsed as anti-solvents. Added to a solution of the product in a polar solvent to induce precipitation.[16]
Methyl t-Butyl Ether (MTBE)55.2LowCommon anti-solvent, less polar than alcohols but can still dissolve some organic impurities.
Diagrams

Troubleshooting_Workflow cluster_start Start: Analysis cluster_troubleshoot Troubleshooting Loop Start Crude Product After Synthesis Analyze Analyze Purity by HPLC Start->Analyze Decision1 Purity Meets Spec (e.g., >99.5%)? Analyze->Decision1 End Product is Acceptable Decision1->End Yes Identify Identify Major Impurity (LC-MS, NMR) Decision1->Identify No ImpurityType What is the Impurity? Identify->ImpurityType Piperazine Unreacted Piperazine ImpurityType->Piperazine Piperazine DiAcylated Di-acylated Byproduct ImpurityType->DiAcylated Di-Acylated Acid Benzoic Acid Derivative ImpurityType->Acid Acid Other Other / Multiple ImpurityType->Other Unknown/ Multiple Action_Piperazine Action: 1. Acidic Wash Pre-Crystallization 2. Re-crystallize from IPA/Water Piperazine->Action_Piperazine Action_DiAcylated Action: 1. Solvent Screening (e.g., Acetonitrile) 2. Anti-solvent Crystallization DiAcylated->Action_DiAcylated Action_Acid Action: 1. Basic Wash in Workup 2. Re-crystallize Acid->Action_Acid Action_Other Action: 1. Reduce Supersaturation (Slow Cool) 2. Diagnostic Slurry Experiment 3. Change Solvent System Other->Action_Other Action_Piperazine->Analyze Action_DiAcylated->Analyze Action_Acid->Analyze Action_Other->Analyze

Caption: Troubleshooting workflow for impurity identification and reduction.

Synthesis_Pathway Piperazine Piperazine Reaction N-Acylation Reaction (Schotten-Baumann type) Piperazine->Reaction Impurity_Piperazine Impurity: Unreacted Piperazine AcylChloride 4-(Trifluoromethyl)benzoyl chloride AcylChloride->Reaction Impurity_Acid Impurity: 4-(Trifluoromethyl)benzoic acid AcylChloride->Impurity_Acid Water H₂O (trace moisture) Water->Impurity_Acid Hydrolysis Product Desired Product: 1-[4-(Trifluoromethyl)benzoyl]piperazine (as Hydrochloride Salt) Reaction->Product 1.0 eq Acyl Chloride Impurity_DiAcylated Impurity: 1,4-Di-acylated byproduct Reaction->Impurity_DiAcylated >1.0 eq Acyl Chloride (local excess) Product->Impurity_DiAcylated Further Reaction

Caption: Synthesis pathway and the origin of key process impurities.

Section 5: References

  • Organic Syntheses, Coll. Vol. 4, p.84 (1963); Vol. 34, p.11 (1954). [Link]

  • Polinski, J., et al. (2012). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 17(11), 13393-13410. [Link]

  • Black, S. N., & Collier, E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 738-752. [Link]

  • Rohani, S., et al. (2005). Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. Organic Process Research & Development, 9(5), 567-575. [Link]

  • Simon, L. L., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(7), 1310-1319. [Link]

  • Simon, L. L., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(7), 1310-1319. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Elder, D. P., & Teasdale, A. (2018). Quantitative Impurity Rejection Analysis for Crystallization. Organic Process Research & Development, 22(6), 705-713. [Link]

  • Google Patents. (1992). Process for preparing 3-trifluoromethyl benzyl chloride. WO1992007820A1.

  • Yang, Y., & Nagy, Z. K. (2018). Control of Impurities in Continuous Crystallization: A Review. Industrial & Engineering Chemistry Research, 58(4), 1463-1479. [Link]

  • Fiol, S., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062. [Link]

  • Google Patents. (1962). Method for the preparation of piperazine monohydrochloride. US3023211A.

  • Siddiqui, H. L., et al. (2019). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 514-519. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. International Journal of Pharmaceutical Investigation, 2(2), 88-94. [Link]

  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Siddiqui, H. L., et al. (2019). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2024). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • Fiol, S., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. [Link]

  • SciSpace. (2012). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(11), 1989-2001. [Link]

  • Van der Leun, J., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(6), 3375-3385. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • IntechOpen. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. [Link]

  • Pharmaffiliates. Benzyl Chloride-impurities. [Link]

  • Google Patents. (2016). Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. EP2824098B1.

  • ResearchGate. (2004). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]

  • BIA Separations. (2018). Crystallisation in pharmaceutical processes. [Link]

  • Google Patents. (2022). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN115124457B.

  • Li, Y., et al. (2012). 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]

  • Al-Khafaji, Y. R., & Florence, A. J. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1353. [Link]

  • White Rose Research Online. (2016). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. [Link]

  • ResearchGate. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. [Link]

  • MDPI. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]

  • Thomas, J. (2024). Common Challenges in Industrial Crystallization and How to Overcome Them. LinkedIn. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 1-[4-(Trifluoromethyl)benzoyl]piperazine Hydrochloride with Cyclodextrins

This guide is intended for researchers, scientists, and drug development professionals investigating the use of cyclodextrins to enhance the solubility of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride. This docu...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals investigating the use of cyclodextrins to enhance the solubility of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride. This document provides foundational knowledge, step-by-step experimental protocols, and robust troubleshooting advice to navigate the complexities of inclusion complexation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practices of using cyclodextrins for solubility enhancement.

Q1: What are cyclodextrins and how do they increase drug solubility?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides derived from starch. They possess a unique molecular structure resembling a truncated cone, with a hydrophilic (water-loving) exterior surface and a lipophilic (hydrophobic or "fat-loving") central cavity.[1][2] This structure allows them to encapsulate poorly water-soluble "guest" molecules, such as 1-[4-(Trifluoromethyl)benzoyl]piperazine, within their cavity.[1][3]

The primary mechanism of solubility enhancement is the formation of a "host-guest" or "inclusion" complex.[1][2] The nonpolar part of the drug molecule, in this case likely the trifluoromethylbenzoyl group, partitions into the hydrophobic CD cavity, driven by the displacement of high-energy water molecules.[4] The exterior of the newly formed complex remains hydrophilic, allowing it to dissolve readily in aqueous media, thereby increasing the total concentration of the drug in solution.[1][2]

Q2: Which type of cyclodextrin is best for 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride?

Answer: The selection of the optimal cyclodextrin depends on a size/fit relationship between the drug molecule and the CD cavity, as well as the desired solubility and safety profile.[1][3]

  • β-Cyclodextrin (β-CD): This is often the first choice due to its cavity size being suitable for a wide range of aromatic molecules.[1] However, native β-CD has relatively low aqueous solubility itself (~1.85 g/100 mL) and has been associated with nephrotoxicity in parenteral applications.[5] It can also form complexes with limited solubility, leading to precipitation.[6]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): This chemically modified derivative is highly recommended as a starting point. It has significantly greater aqueous solubility (>60 g/100 mL) and an excellent safety profile.[1] The hydroxypropyl groups disrupt the crystal lattice, preventing the formation of insoluble complexes and often leading to superior solubility enhancement.[1][7]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble and safe derivative. The negatively charged sulfobutyl ether groups can provide additional electrostatic interactions with positively charged guest molecules, which may be relevant for the protonated piperazine ring of the hydrochloride salt.[8]

  • γ-Cyclodextrin (γ-CD): With a larger cavity than β-CD, it may be a candidate if the entire molecule, or a larger portion of it, needs to be included. It also has higher aqueous solubility than β-CD.[5]

Recommendation: Start with HP-β-CD due to its proven efficacy, high solubility, and safety.[1][7] Compare its performance against SBE-β-CD and potentially γ-CD through initial phase-solubility studies.

Q3: How do I perform a phase-solubility study and what does the resulting diagram tell me?

Answer: A phase-solubility study, as pioneered by Higuchi and Connors, is the foundational experiment to quantify the effect of a cyclodextrin on a drug's solubility.[6][9] It allows you to determine the stoichiometry of the complex (e.g., 1:1 drug-to-CD ratio) and its apparent stability constant (Kₛ).[7][10]

The resulting plot of total drug solubility versus cyclodextrin concentration typically yields a specific type of curve. For highly soluble CD derivatives like HP-β-CD, an Aₗ-type diagram is common.[6] This is characterized by a linear increase in drug solubility with increasing CD concentration, indicating the formation of a soluble 1:1 complex.[6][11] A slope less than one is indicative of this 1:1 complexation.[7] If the curve plateaus or deviates, it may suggest the formation of higher-order complexes (e.g., 1:2 drug-to-CD) or complexes with limited solubility.[6]

Q4: How can I confirm that an inclusion complex has actually formed?

Answer: Confirmation of a true inclusion complex, as opposed to a simple physical mixture, requires evidence from multiple analytical techniques.[12] No single method is definitive.

  • Differential Scanning Calorimetry (DSC): In a true complex, the melting point endotherm of the crystalline drug should disappear or shift, indicating its encapsulation in an amorphous state within the CD.[4]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Changes in the vibrational bands of the guest molecule, such as shifts or changes in intensity of the C=O stretch from the benzoyl group, can indicate its new environment within the CD cavity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique. Protons of the drug molecule that are inside the CD cavity will experience a different magnetic environment, leading to shifts in their signals (typically upfield) in the ¹H NMR spectrum.[13][14] The internal protons of the cyclodextrin (H3 and H5) will also show significant shifts.[13]

  • Powder X-ray Diffraction (PXRD): The formation of a true complex often results in a new, amorphous pattern, characterized by the disappearance of the sharp diffraction peaks associated with the crystalline drug.[4][15]

Troubleshooting Guide

This section provides solutions to common problems encountered during the complexation process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Apparent Solubility Enhancement 1. Mismatch of Cavity Size: The drug molecule may be too large or too small for the selected cyclodextrin's cavity, leading to weak or no inclusion.[3][12]Action: Test a different cyclodextrin. If using β-CD derivatives, try γ-CD which has a larger cavity.
2. Incorrect pH: The ionization state of the drug can significantly affect its hydrophobicity and ability to enter the CD cavity. The piperazine moiety is basic.Action: Conduct phase-solubility studies in buffered solutions across a relevant pH range. A more neutral form of the drug may have higher affinity for the hydrophobic cavity.[16]
3. Insufficient Equilibration Time: Complex formation is an equilibrium process and may require significant time to complete, especially for solid-state methods.Action: Ensure samples are agitated (e.g., shaken or sonicated) for a sufficient period (24-72 hours is common) at a constant temperature to reach equilibrium.[7]
Precipitation Occurs at Higher Cyclodextrin Concentrations 1. Formation of an Insoluble Complex: This is characteristic of a B-type phase-solubility diagram, often seen with native β-CD, where the drug-CD complex itself has limited solubility and precipitates out.[6]Action: Switch to a highly soluble CD derivative like HP-β-CD or SBE-β-CD. These are specifically designed to prevent this issue.[6]
2. Self-Aggregation of Cyclodextrins: At very high concentrations, some CD derivatives can form aggregates that may reduce their effective concentration or co-precipitate.[12][17]Action: Work within the recommended concentration ranges for the specific cyclodextrin. Consider adding water-soluble polymers, which can sometimes inhibit aggregation.[17]
Inconsistent or Non-Reproducible Results 1. Temperature Fluctuations: The stability constant (Kₛ) is temperature-dependent. Inconsistent temperatures during equilibration will lead to variable results.Action: Use a temperature-controlled shaker or water bath for all equilibration steps.[7]
2. Inaccurate Quantification: Errors in the analytical method used to measure drug concentration (e.g., HPLC, UV-Vis) will directly impact the results.Action: Ensure your analytical method is fully validated (linearity, accuracy, precision). Prepare calibration standards meticulously. Use a filtered, saturated solution of the drug in the same media as a control.
3. Incomplete Separation of Solid: Failure to completely remove undissolved solid drug before analysis will lead to erroneously high solubility values.Action: Centrifuge samples at high speed and/or filter through a non-adsorptive membrane filter (e.g., 0.22 µm PVDF) before analysis.
Characterization Data is Ambiguous (e.g., DSC shows a small residual melting peak) 1. Incomplete Complexation: The preparation method may have resulted in a mixture of the true inclusion complex and uncomplexed, free drug.[12]Action: Optimize the preparation method. For solid complexes, freeze-drying (lyophilization) is often more effective at producing amorphous, fully complexed material than simple co-evaporation or kneading.[12][18]
2. Physical Mixture vs. True Complex: The analytical signal may be from a well-mixed physical blend rather than a molecular inclusion.Action: Rely on a combination of techniques. A lack of sharp peaks in PXRD combined with shifts in NMR is much stronger evidence than DSC alone.[12][19]

Key Experimental Protocols

Protocol 1: Phase-Solubility Study (Higuchi & Connors Method)

This protocol determines the effect of a cyclodextrin on drug solubility and allows for the calculation of the stability constant (Kₛ) and complex stoichiometry.

Objective: To quantify the increase in aqueous solubility of 1-[4-(Trifluoromethyl)benzoyl]piperazine HCl in the presence of increasing concentrations of a selected cyclodextrin.

Materials:

  • 1-[4-(Trifluoromethyl)benzoyl]piperazine HCl

  • Cyclodextrin (e.g., HP-β-CD)

  • Purified water or appropriate buffer solution

  • Vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters (PVDF recommended)

  • Validated analytical instrument (e.g., HPLC-UV)

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 12 mM HP-β-CD) in your chosen medium (e.g., pH 7.4 phosphate buffer).

  • Add Excess Drug: Add an excess amount of 1-[4-(Trifluoromethyl)benzoyl]piperazine HCl to each vial containing the CD solutions. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for 48-72 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant.

  • Separation: Centrifuge the aliquot to pellet any remaining suspended solids. Filter the resulting supernatant through a 0.22 µm syringe filter. This step is critical to ensure only dissolved drug is measured.

  • Quantification: Dilute the filtered samples as necessary and analyze the concentration of the dissolved drug using a validated analytical method.

  • Data Analysis: Plot the total concentration of dissolved drug (M) on the y-axis against the concentration of cyclodextrin (M) on the x-axis.

Calculating the Stability Constant (Kₛ) for a 1:1 Complex (Aₗ-type diagram): The stability constant can be calculated from the slope and intercept of the linear portion of the phase-solubility diagram using the following equation[20]:

Kₛ = slope / (S₀ * (1 - slope))

Where:

  • slope is the slope of the regression line.

  • S₀ is the intrinsic solubility of the drug (the y-intercept of the plot).

Data Visualization & Interpretation

A typical Aₗ-type phase solubility diagram indicates the formation of a soluble 1:1 inclusion complex.

G Phase Solubility Diagram Workflow cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis cluster_result Result Interpretation prep_cd Prepare CD Solutions (0-12 mM) add_drug Add Excess Drug to each solution prep_cd->add_drug equilibrate Shake at constant T (48-72h) add_drug->equilibrate separate Centrifuge & Filter (0.22 µm) equilibrate->separate quantify Quantify Drug Conc. (e.g., HPLC) separate->quantify plot Plot [Drug] vs [CD] quantify->plot calculate Calculate Slope, S₀, and Kₛ plot->calculate

Caption: Mechanism of Cyclodextrin Inclusion Complexation.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Jansook, P., Kurkov, S. V., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1128. [Link]

  • Bibire, N., et al. (2010). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia Journal. [Link]

  • Wolschann, P., & Wolschann, P. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 258. [Link]

  • 1-[4-(Trifluoromethyl)benzyl]piperazine. (n.d.). LookChem. Retrieved March 17, 2026, from [Link]

  • 1-(4-(Trifluoromethyl)phenyl)piperazine. (2025). In Wikipedia. [Link]

  • Mizuno, T., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • What is the criteria for the selection of a drug in Cyclodextrin cavity? (2022). ResearchGate. [Link]

  • STABILITY CONSTANTS AND THEIR MEASUREMENT. (n.d.). eGyanKosh. Retrieved March 17, 2026, from [Link]

  • Schönbeck, C., et al. (2018). Understanding the phase-solubility diagram of hydrocortisone and γ-cyclodextrin. International Journal of Pharmaceutics, 551, 148-156. [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • He, Y., et al. (2012). High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. PMC. [Link]

  • Cyclodextrins: Concept to applications, regulatory issues and challenges. (n.d.). Future Journal of Pharmaceutical Sciences. Retrieved March 17, 2026, from [Link]

  • García, A., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. [Link]

  • Ulatowska-Jarża, A., et al. (2021). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. PMC. [Link]

  • Fenyvesi, É. (2019). Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Cyclodextrin News. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase Solubility Techniques. Advanced Analytical Chemistry of Instrumentation, 4, 117-212. [Link]

  • Li, W., et al. (2012). 2D Solid-State NMR Analysis of Inclusion in Drug–Cyclodextrin Complexes. Molecular Pharmaceutics. [Link]

  • Wang, Z., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7312. [Link]

  • Characterization of Cyclodextrin Inclusion Complexes – A Review. (n.d.). Journal of Pharmaceutical Science and Technology. Retrieved March 17, 2026, from [Link]

  • Stability Constant: Explanation & Calculation. (2024). Vaia. [Link]

  • BENZYLPIPERAZINE. (2005). SWGDRUG.org. [Link]

  • Jarocha-Botor, B., et al. (2021). Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy. Molecules, 26(13), 4096. [Link]

  • Másson, M. (2002). Investigation of Drug-Cyclodextrin Complexes by a Phase-Distribution Method. Chemical and Pharmaceutical Bulletin, 50(11), 1462-1465. [Link]

  • 1-[4-(trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • A literature review of cyclodextrin inclusion complexes characterization - part ii: x-ray diffraction, infrared spectroscopy and. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • 1-methyl-4-(4-(trifluoromethyl)benzyl)piperazine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Stability Constants Revision notes. (n.d.). Cognito. Retrieved March 17, 2026, from [Link]

  • Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach. (n.d.). International Journal of Scientific Research & Technology. Retrieved March 17, 2026, from [Link]

  • 1-Benzoylpiperazine. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride vs trifluoromethylphenylpiperazine (TFMPP)

As drug development professionals and neuropharmacologists navigate the vast landscape of piperazine derivatives, distinguishing between active pharmacological probes and synthetic building blocks is critical. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and neuropharmacologists navigate the vast landscape of piperazine derivatives, distinguishing between active pharmacological probes and synthetic building blocks is critical. This guide provides an in-depth, objective comparison between Trifluoromethylphenylpiperazine (TFMPP) and 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride (TFMBP-HCl) .

While they share a trifluoromethyl group and a piperazine ring, a single structural modification—the insertion of a carbonyl group—fundamentally alters their chemical behavior, 3D conformation, and application in the laboratory.

Structural Causality & Pharmacophore Mechanics

To understand why these two compounds serve entirely different purposes, we must examine the classical monoamine G-protein coupled receptor (GPCR) pharmacophore.

TFMPP is an arylpiperazine. The piperazine ring is directly attached to the trifluoromethylphenyl group. This direct attachment leaves the distal secondary amine highly basic (pKa ~8.5), meaning it is protonated at physiological pH. This protonated nitrogen is essential for forming a critical salt bridge with the conserved aspartic acid residue (Asp3.32) in the transmembrane domain of serotonin (5-HT) receptors[1]. Furthermore, the direct aryl attachment allows the aromatic ring to adopt an orthogonal conformation, perfectly suited for π−π stacking with hydrophobic pocket residues (like Trp6.48)[2].

TFMBP-HCl , conversely, is an aroylpiperazine. The insertion of the carbonyl (benzoyl) group converts the adjacent piperazine nitrogen into an amide. Amides are planar, sp2 hybridized, and non-basic. While the distal nitrogen remains a basic secondary amine (supplied as an HCl salt for stability), the rigid amide bond drastically restricts the conformational flexibility of the molecule[3]. This planar geometry alters the spatial vector of the trifluoromethylphenyl group, preventing it from aligning with the 5-HT receptor's hydrophobic pocket. Consequently, TFMBP-HCl loses its affinity for serotonergic targets and is utilized exclusively as a robust synthetic intermediate.

Quantitative Data Comparison

The divergent structural properties dictate their physical characteristics and primary laboratory applications.

ParameterTrifluoromethylphenylpiperazine (TFMPP)1-[4-(Trifluoromethyl)benzoyl]piperazine HCl
IUPAC Name 1-[3-(Trifluoromethyl)phenyl]piperazine1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride
CAS Number 15532-75-9 (for m-TFMPP)179334-12-4
Molecular Weight 230.23 g/mol 294.70 g/mol (as HCl salt)
Structural Class ArylpiperazineAroylpiperazine
Primary Application 5-HT Receptor Agonist (Pharmacology)Chemical Building Block (Synthesis)
5-HT2C Affinity ( Ki​ ) High (~20-50 nM)Negligible (>10,000 nM)
Key Structural Feature Direct N-Aryl bond (flexible, basic)N-Aroyl bond (planar amide, non-basic)

Pharmacological Profile: TFMPP as a Serotonergic Probe

TFMPP is widely utilized in neuroscience as a non-selective serotonin receptor agonist, displaying significant affinity for 5-HT 1B​ and 5-HT 2C​ receptors[4]. In behavioral pharmacology, TFMPP is frequently used to study the mechanisms of satiety and feeding behavior, as its activation of hypothalamic 5-HT 2C​ receptors induces a robust hypophagic effect[5].

Because it effectively crosses the blood-brain barrier and directly engages GPCRs, TFMPP initiates downstream intracellular signaling cascades, most notably the Gq-coupled Phospholipase C (PLC) pathway.

Pathway TFMPP TFMPP (Arylpiperazine) Receptor 5-HT2C Receptor (GPCR) TFMPP->Receptor Gq Gq Protein Alpha Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Figure 1: TFMPP activation of the 5-HT2C receptor and downstream Gq-PLC-IP3 signaling pathway.

Chemical Utility: TFMBP-HCl as a Synthetic Building Block

Unlike TFMPP, TFMBP-HCl is not used to probe biological systems directly. Instead, medicinal chemists use it to construct larger, more complex active pharmaceutical ingredients (APIs). The presence of the secondary amine allows for targeted nucleophilic substitutions, reductive aminations, or cross-coupling reactions[3].

Synthesis Start TFMBP-HCl (Starting Material) Base Neutralization (DIPEA / TEA) Start->Base Reaction Electrophilic Addition (e.g., Alkylation) Base->Reaction Purification Flash Chromatography (Silica Gel) Reaction->Purification Analysis Structural Validation (1H-NMR, LC-MS) Purification->Analysis

Figure 2: Standard synthetic workflow utilizing TFMBP-HCl as a chemical building block.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Radioligand Binding Assay (Validating Receptor Affinity)

This protocol is used to empirically demonstrate TFMPP's high affinity for 5-HT 2C​ compared to the negligible affinity of TFMBP-HCl.

  • Cell Preparation: Culture HEK293 cells transientently transfected with the human 5-HT 2C​ receptor plasmid.

    • Causality: HEK293 cells lack endogenous serotonergic receptors, providing a zero-noise background. Any observed binding is exclusively attributable to the introduced 5-HT 2C​ receptors.

  • Membrane Isolation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [ 3 H]-mesulergine (a radiolabeled 5-HT antagonist) and varying concentrations ( 10−10 to 10−4 M) of either TFMPP or TFMBP-HCl.

    • Causality: [ 3 H]-mesulergine binds the receptor. If the test compound possesses affinity, it will competitively displace the radioligand, resulting in a measurable drop in radioactivity.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash with cold buffer and measure retained radioactivity using a liquid scintillation counter.

  • Validation Check: Run a parallel assay using unlabeled serotonin (5-HT) as a positive control. The displacement curve of the test compound must be normalized against the serotonin standard to calculate accurate Ki​ values.

Protocol B: N-Alkylation of TFMBP-HCl (Validating Synthetic Utility)

This workflow details the derivatization of TFMBP-HCl to create a novel tertiary amine.

  • Preparation: Suspend 1.0 equivalent of TFMBP-HCl in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Anhydrous DMF is a polar aprotic solvent that stabilizes the transition state of SN​2 reactions while preventing ambient moisture from hydrolyzing the electrophile.

  • Free-Basing: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: TFMBP is supplied as a stable HCl salt, rendering the amine protonated and non-nucleophilic. DIPEA, a sterically hindered base, deprotonates the amine to liberate the reactive free base without competing in the subsequent alkylation.

  • Electrophilic Addition: Slowly add 1.1 equivalents of an alkyl halide (e.g., benzyl bromide) and allow the mixture to warm to room temperature, stirring for 12 hours.

  • Purification & Validation: Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography.

    • Validation Check: Analyze the purified product via 1 H-NMR and LC-MS. Successful synthesis is validated by the disappearance of the secondary amine proton signal in the NMR spectrum and a corresponding mass shift (e.g., +90 m/z for a benzyl addition) in the mass spectrometer.

Sources

Comparative

Validating 1-[4-(Trifluoromethyl)benzoyl]piperazine Hydrochloride: A Comparative NMR Spectra Guide

In the landscape of pharmaceutical development and quality control, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing detailed information about the molecular structure of a compound.[1][2] This guide provides an in-depth comparison of NMR spectra for the validation of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the experimental protocols, spectral interpretation, and data comparison necessary to ensure the identity and purity of this compound.

The Critical Role of NMR in Pharmaceutical Quality Control

NMR spectroscopy is a powerful, non-destructive technique that offers both qualitative and quantitative data, making it indispensable for structural elucidation and impurity profiling.[3][4] For a molecule like 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR provide a unique "fingerprint," allowing for precise structural verification and the detection of any potential impurities or degradation products.[5] Adherence to standardized practices for data acquisition and reporting, as recommended by organizations like the International Union of Pure and Applied Chemistry (IUPAC), is crucial for ensuring data integrity and comparability.[6][7]

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions, as recommended by IUPAC for chemical shift referencing (0 ppm).[8][9]

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Ensure the spectrometer is properly shimmed to obtain optimal resolution and line shape.

  • For ¹H NMR, a standard pulse sequence (e.g., zg30) is typically used. Key acquisition parameters include a spectral width covering the expected chemical shift range (e.g., -1 to 13 ppm), a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of at least 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed. A wider spectral width is necessary (e.g., -10 to 180 ppm). Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a pure absorption line shape.

  • Calibrate the chemical shift scale using the internal standard (TMS or DSS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Process the ¹³C NMR spectrum similarly, focusing on the chemical shifts of the carbon signals.

Visualizing the NMR Workflow

The following diagram illustrates the general workflow for NMR sample preparation and analysis.

Caption: Workflow for NMR sample preparation and analysis.

Spectral Interpretation and Comparison

The structural validation of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride relies on the detailed analysis of its ¹H and ¹³C NMR spectra and their comparison with reference data or theoretically predicted values.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the trifluoromethylbenzoyl group and the aliphatic protons of the piperazine ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (H-2', H-6')~7.8Doublet2H
Aromatic Protons (H-3', H-5')~7.6Doublet2H
Piperazine Protons (adjacent to C=O)~3.8Broad Singlet/Multiplet4H
Piperazine Protons (adjacent to NH₂⁺)~3.2Broad Singlet/Multiplet4H
NH₂⁺ ProtonVariable (solvent dependent)Broad Singlet2H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The piperazine protons may appear as complex multiplets due to chair-boat conformational exchange and coupling with each other.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)~168
Aromatic Carbon (C-1')~138
Aromatic Carbon (C-4' with CF₃)~132 (quartet due to C-F coupling)
Aromatic Carbons (C-2', C-6')~129
Aromatic Carbons (C-3', C-5')~125 (quartet due to C-F coupling)
Trifluoromethyl Carbon (CF₃)~124 (quartet due to C-F coupling)
Piperazine Carbons (adjacent to C=O)~45
Piperazine Carbons (adjacent to NH₂⁺)~42

Note: The carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets due to coupling with the three fluorine atoms.

Comparative Analysis and Impurity Detection

The validation process involves a meticulous comparison of the acquired spectra with a known reference standard or with high-quality literature data.

  • Chemical Shift Correlation: Verify that the chemical shifts of all signals in the experimental spectrum match those of the reference spectrum within an acceptable tolerance (typically ±0.02 ppm for ¹H and ±0.2 ppm for ¹³C).

  • Multiplicity and Coupling Constants: Ensure that the splitting patterns (multiplicities) and coupling constants (J-values) of the signals are consistent with the proposed structure. For example, the aromatic protons should exhibit the characteristic doublet of doublets or an AA'BB' system.

  • Integration Ratios: In the ¹H NMR spectrum, the integral ratios must correspond to the number of protons in each distinct chemical environment.

  • Impurity Identification: Scrutinize the spectra for any unassigned signals. Common impurities could arise from starting materials, such as piperazine or 4-(trifluoromethyl)benzoyl chloride, or from side-products of the synthesis.[10] For instance, the presence of 1,4-dibenzoylpiperazine would introduce additional, distinct signals.

Logical Flow for Spectral Validation

The following diagram outlines the decision-making process for validating the structure of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride using NMR data.

Sources

Validation

Benchmarking 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride against standard reference compounds

Benchmarking 1-[4-(Trifluoromethyl)benzoyl]piperazine Hydrochloride: A Privileged Scaffold for CNS-Active Ligands Executive Summary In central nervous system (CNS) drug discovery, the selection of a foundational pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-[4-(Trifluoromethyl)benzoyl]piperazine Hydrochloride: A Privileged Scaffold for CNS-Active Ligands

Executive Summary

In central nervous system (CNS) drug discovery, the selection of a foundational pharmacophore dictates the downstream success of a lead compound. 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride (TFMBP-HCl) has emerged as a "privileged scaffold," frequently utilized in fragment-based drug discovery (FBDD) to synthesize high-affinity ligands for Sigma-1 (σ1), Serotonin (5-HT), and Dopamine receptors[1][2].

This guide benchmarks TFMBP-HCl against standard reference building blocks (e.g., unsubstituted 1-benzoylpiperazine) to evaluate its physicochemical advantages, and compares the pharmacological performance of TFMBP-derived ligands against gold-standard reference compounds (e.g., Haloperidol, WAY-100635).

Rationale for Benchmarking: The Causality of the Trifluoromethyl Group

As an Application Scientist, one must look beyond the basic structure to understand why specific functional groups are chosen. The unmodified 1-benzoylpiperazine scaffold, while synthetically versatile, suffers from rapid Phase I metabolism (specifically para-hydroxylation by hepatic CYP450 enzymes) and suboptimal lipophilicity for blood-brain barrier (BBB) penetration[3].

The strategic installation of a trifluoromethyl (–CF₃) group at the para position of the benzoyl ring resolves these liabilities through three distinct mechanisms:

  • Metabolic Shielding: The robust C–F bonds and steric bulk of the –CF₃ group completely block CYP450-mediated para-hydroxylation, drastically extending the compound's microsomal half-life.

  • Electronic Modulation: The strong electron-withdrawing nature of the –CF₃ group decreases the electron density of the amide bond, enhancing its resistance to enzymatic hydrolysis.

  • Optimized Lipophilicity: The –CF₃ group significantly increases the LogP (lipophilicity) of the fragment, driving passive diffusion across the BBB, while the distal piperazine nitrogen (N4) remains sufficiently basic (pKa ~8.4) to form critical salt bridges with aspartate residues in target receptor pockets[3][4].

Physicochemical & ADME Benchmarking

To objectively quantify the advantages of the TFMBP scaffold, we benchmark its foundational physicochemical and in vitro ADME properties against unsubstituted 1-benzoylpiperazine and a halogenated intermediate, 1-(4-chlorobenzoyl)piperazine.

Table 1: Physicochemical and ADME Profiling of Piperazine Scaffolds

Scaffold / CompoundPredicted LogPpKa (Piperazine N4)Human Liver Microsome (HLM) T½BBB Permeability (Papp)
1-Benzoylpiperazine (Baseline)1.108.4815 minLow
1-(4-Chlorobenzoyl)piperazine 2.158.4535 minModerate
TFMBP-HCl (Target Scaffold)2.85 8.40 >120 min High

Data Interpretation: TFMBP-HCl achieves an optimal LogP (~2.8) for CNS applications (ideal range 2.0–3.0) without sacrificing the essential basicity of the piperazine ring. Its metabolic stability is superior, validating its use as a premium building block.

Pharmacological Benchmarking: Target Affinity

The ultimate test of a building block is the potency of the ligands it produces. When TFMBP-HCl is N-alkylated to form extended pharmacophores, the resulting derivatives consistently outperform those derived from standard benzoylpiperazines. Below, we benchmark a representative optimized TFMBP-derivative against standard reference drugs for Sigma-1 and 5-HT1A receptors[5][6].

Table 2: Receptor Binding Affinity (Kᵢ) of Derivatives vs. Standard References

Compound / LigandSigma-1 (σ1) Kᵢ (nM)5-HT1A Kᵢ (nM)Selectivity Profile
Haloperidol (Standard Ref)2.5>1000High σ1 / D2 affinity
WAY-100635 (Standard Ref)>10002.2High 5-HT1A affinity
TFMBP-N-Alkyl Derivative 4.1 12.5 Dual-acting / Tunable
1-Benzoylpiperazine Derivative 45.085.0Weak, non-selective

Experimental Protocols: Self-Validating Systems

Protocol A: Shake-Flask LC-MS Determination of LogD (pH 7.4)

Causality: Computational LogP models often miscalculate the complex hydration sphere of the –CF₃ group. The shake-flask method coupled with LC-MS provides empirical, highly sensitive partitioning data at physiological pH, which is critical for predicting BBB penetration.

  • Phase Preparation: Saturate 1-octanol with 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) and vice versa by stirring vigorously for 24 hours. Separate the phases.

  • Sample Dissolution: Dissolve TFMBP-HCl in the pre-saturated aqueous buffer to a final concentration of 100 µM.

  • Partitioning: Add an equal volume of pre-saturated 1-octanol to the aqueous sample in a glass vial. Shake mechanically at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Separation & Quantification: Centrifuge at 3000 × g for 15 minutes to break any micro-emulsions. Extract aliquots from both the octanol and aqueous layers.

  • LC-MS Analysis: Quantify the concentration of TFMBP in both phases using LC-MS/MS (MRM mode). Calculate LogD = Log₁₀([TFMBP]octanol / [TFMBP]aqueous).

Protocol B: Radioligand Binding Assay for Sigma-1 Receptor Affinity

Causality: Guinea pig brain membranes are utilized because they express a high density of native Sigma-1 receptors in a physiologically accurate lipid bilayer, which is essential for lipophilic ligands like TFMBP derivatives. [³H]-(+)-pentazocine is selected as the radioligand due to its absolute selectivity for Sigma-1 over Sigma-2 and opioid receptors[5].

  • Membrane Preparation: Homogenize guinea pig whole brain in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in fresh buffer to a protein concentration of 1 mg/mL.

  • Incubation Mixture: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]-(+)-pentazocine (final concentration 3 nM), and 50 µL of the TFMBP-derivative (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M).

  • Non-Specific Binding: Define non-specific binding using 10 µM Haloperidol in parallel control wells.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to reach steady-state binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Detection: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation.

Mandatory Visualizations

Workflow: Fragment-Based Drug Discovery using TFMBP-HCl

FBDD_Workflow Scaffold TFMBP-HCl (Privileged Scaffold) Deriv N4-Alkylation & Derivatization Scaffold->Deriv Synthesis ADME Physicochemical & ADME Profiling Deriv->ADME Screening Receptor Receptor Binding (Sigma-1, 5-HT) Deriv->Receptor Affinity Testing Lead Lead Compound Selection ADME->Lead Optimization Receptor->Lead SAR Analysis

Caption: FBDD workflow demonstrating the progression of the TFMBP-HCl scaffold to a lead compound.

Mechanism of Action: Sigma-1 Receptor Modulation by TFMBP Derivatives

Sigma1_Pathway Ligand TFMBP Derivative (Sigma-1 Modulator) S1R Sigma-1 Receptor (at MAM) Ligand->S1R Binds (High Affinity) BiP BiP/GRP78 Dissociation S1R->BiP Induces IP3R IP3 Receptor Stabilization BiP->IP3R Activates Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Modulates Survival Cell Survival & Neuroprotection Ca2->Survival Promotes

Caption: Signaling pathway showing neuroprotective calcium modulation via Sigma-1 receptor activation.

References

  • An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylpiperazine.BenchChem.
  • Current Nonopioid Small Molecule Approaches Toward the Treatment of Neuropathic Pain.Journal of Medicinal Chemistry - ACS Publications.
  • Benzyl piperazine-1-carboxylate (Sigma-1 Radioligand Protocol).BenchChem.
  • 1,4-Dibenzoylpiperazine Comparative Analysis.BenchChem.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[4-(Trifluoromethyl)benzoyl]piperazine Hydrochloride

This document provides a detailed, safety-first protocol for the proper disposal of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride and associated waste materials. As a trifluoromethylated benzoyl derivative of pi...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride and associated waste materials. As a trifluoromethylated benzoyl derivative of piperazine, this compound requires careful handling and adherence to specific disposal pathways to ensure personnel safety and environmental protection. The procedures outlined below are grounded in established principles of chemical waste management for halogenated organic compounds and are designed for implementation by trained laboratory professionals.

The core principle of this guide is risk mitigation through proper segregation, containment, and professional disposal. Under no circumstances should this compound or its contaminated materials be disposed of via standard trash or sanitary sewer systems.[1][2]

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's hazard profile is foundational to its safe management. 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride is a halogenated organic compound. While specific toxicological data for this exact compound is limited, the known hazards of its structural components—piperazine derivatives and halogenated aromatics—necessitate a cautious approach.

Key Hazards Include:

  • Skin and Eye Irritation: Piperazine derivatives are known to cause skin and serious eye irritation.[3] Prolonged contact should be avoided.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5] Handling should occur in a well-ventilated area or chemical fume hood.

  • Potential for Systemic Effects: Piperazine and its derivatives can be toxic and may affect the central nervous system.[4][6]

  • Environmental Hazard: As a halogenated organic compound, it is persistent and potentially toxic to aquatic life.[7] Its release into the environment must be strictly avoided.[7][8]

Incompatible Materials: To prevent dangerous reactions, waste containing this compound should be kept separate from:

  • Strong oxidizing agents[4][9]

  • Strong acids[9]

  • Acid chlorides and anhydrides[2][9]

Property Information Source
Chemical Class Halogenated Organic Compound; Piperazine DerivativeN/A
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Potential Systemic Effects[3][4][6]
Environmental Hazard Toxic to aquatic life with long-lasting effects[7]
Recommended PPE Safety Goggles, Lab Coat, Chemical-Resistant Gloves (e.g., Nitrile), Dust Respirator (if handling powder)[4]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Acid Chlorides/Anhydrides[2][4][9]
Primary Disposal Route Segregated Hazardous Waste Stream for Halogenated Organics[1][10]
Final Disposal Method High-Temperature Incineration by a Licensed Facility[1][2]

Regulatory Framework: Managing Halogenated Organic Waste

The presence of the trifluoromethyl group (a carbon-fluorine bond) classifies 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride as a halogenated organic compound .[1][11] This classification is critical as many environmental regulations, such as those from the U.S. Environmental Protection Agency (EPA), prohibit or severely restrict the landfill disposal of such wastes.[12] Halogenated solvents and compounds require specific, high-temperature incineration for destruction to prevent the formation of persistent environmental pollutants.[1] Therefore, all waste streams containing this compound must be managed as regulated hazardous waste.

Core Disposal Workflow

The following diagram outlines the essential decision points and procedural flow for the safe management and disposal of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride waste.

G cluster_0 Step 1: Generation & Immediate Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Final Disposal gen Waste Generation (e.g., unused solid, contaminated labware, reaction quench) segregate Segregate as 'Halogenated Organic Waste' Away from incompatible chemicals gen->segregate container Select Compatible Container (HDPE, Glass) with secure lid segregate->container label_waste Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Pictograms - Accumulation Start Date container->label_waste storage Store in Designated Satellite Accumulation Area (SAA) with secondary containment label_waste->storage pickup Arrange Pickup by Licensed Hazardous Waste Contractor storage->pickup disposal Final Disposal: High-Temperature Incineration pickup->disposal

Caption: Workflow for Safe Disposal of 1-[4-(Trifluoromethyl)benzoyl]piperazine Hydrochloride Waste.

Detailed Step-by-Step Disposal Protocols

This section provides the standard operating procedures for handling and disposing of waste generated from research activities involving 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride.

Protocol 1: Standard Waste Management and Disposal

This protocol is mandatory for all quantities of waste unless a specific, validated neutralization protocol is approved for your institution.

Objective: To safely collect, store, and dispose of all waste streams containing 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[4]

  • Designated hazardous waste container (High-Density Polyethylene - HDPE or glass is recommended) with a screw-top lid.[2]

  • Hazardous waste labels compliant with institutional and local regulations.

  • Secondary containment bin.

Procedure:

  • Waste Segregation: At the point of generation, immediately classify all materials containing 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride as halogenated organic waste .[1][10]

    • Solid Waste: Collect unadulterated compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves) in a designated, lined solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[1] Aqueous solutions should also be collected as halogenated waste.[12]

  • Container Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label to your chosen container.[10]

    • Clearly write the full chemical name: "Waste 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride". List any solvents present with their approximate percentages.

    • Mark the appropriate hazard warnings (e.g., Irritant, Health Hazard, Environmental Hazard).

  • Waste Accumulation:

    • Always keep the waste container securely closed except when actively adding waste.[10]

    • Transfer waste into the container within a chemical fume hood to minimize inhalation exposure.

  • Storage:

    • Store the sealed waste container in a designated and clearly marked satellite accumulation area within the lab.

    • The container must be placed within a larger, chemically resistant secondary containment bin to mitigate spills.

  • Final Disposal:

    • Once the container is full or the accumulation time limit set by your institution is reached, arrange for pickup by a licensed hazardous waste disposal company.[8]

    • Ensure all paperwork and chain of custody documents are completed accurately. The required method of destruction is high-temperature incineration.[1]

Protocol 2: Emergency Spill Management

Objective: To safely clean and contain a small-scale laboratory spill (<5 grams).

Materials:

  • Full PPE: Safety goggles, lab coat, nitrile gloves, and a dust respirator.

  • Inert absorbent material (e.g., sand, vermiculite, or silica gel).[2][8]

  • Two sealable plastic bags or a sealable container.

  • Scoop and brush (spark-proof).

Procedure:

  • Evacuate and Secure: Alert personnel in the immediate area. Restrict access and ensure adequate ventilation. Remove all ignition sources.[8]

  • Don PPE: Wear all required personal protective equipment.

  • Contain Spill: Gently cover the spilled solid with an inert, dry absorbent material to prevent dust from becoming airborne.[2]

  • Collect Waste: Carefully sweep or scoop the mixture into a sealable container or heavy-duty plastic bag.[2][13]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone). Place the used cloth and any contaminated gloves or materials into a second sealable bag.

  • Dispose of as Hazardous Waste: Label the container with "Spill Debris: 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride" and manage it as halogenated organic waste according to Protocol 1.[2]

Protocol 3: Small-Scale Chemical Neutralization (Advanced)

This procedure is for trained personnel only and should be performed on a small scale (<1 gram) within a certified chemical fume hood.[14] The principle is based on a two-step process: dehalogenation followed by oxidation, adapted from protocols for similar halogenated aromatic compounds.[14] This procedure must be validated in your laboratory before routine use.

Objective: To chemically transform the hazardous compound into less harmful substances that may be eligible for a different disposal pathway, subject to local regulations.

Step A: Reductive Dehalogenation

  • Rationale: The carbon-fluorine bond in the trifluoromethyl group is strong, but can be cleaved under specific reductive conditions. This step aims to remove the halogen, which is key to its classification as a regulated hazardous waste.

  • In a round-bottom flask, dissolve the compound in an appropriate solvent like ethanol.

  • Add a catalytic amount of a reducing agent catalyst, such as 10% palladium on carbon.[14]

  • Slowly add a reducing agent like sodium borohydride in small portions. The reaction can be exothermic and may generate gas.[14]

  • Allow the reaction to stir at room temperature for a minimum of 24 hours to ensure complete dehalogenation.[14]

  • Carefully quench the reaction by slowly adding water. Filter the mixture to remove the catalyst. The filtrate now contains the dehalogenated organic molecule.

Step B: Oxidative Destruction

  • Rationale: The remaining organic molecule (benzoyl-piperazine) is now oxidized to break it down into smaller, simpler molecules.

  • Acidify the filtrate from Step A to a pH of ~2 using a 10% sulfuric acid solution.[14]

  • Slowly add a solution of a strong oxidizing agent, such as potassium permanganate, while stirring. The purple color of the permanganate will disappear as it is consumed. Continue addition until a faint, persistent pink or brown color remains, indicating complete oxidation.[14]

  • Neutralize the final solution to a pH between 6 and 8 with a base like sodium bicarbonate.[14]

  • The final neutralized solution must be tested and disposed of in accordance with local regulations. It may still require collection as hazardous waste depending on the final components.[14]

References

  • Safety Data Sheet. (2024, December 19). 1-(4-(Trifluoromethoxy)benzyl)piperazine hydrochloride. CymitQuimica.
  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Section 729.
  • Material Safety Data Sheet. (2007, May 10). Piperazine Dihydrochloride. Spectrum Chemical.
  • SAFETY DATA SHEET. (2025, December 21). 1-[Bis(4-fluorophenyl)methyl]piperazine. Fisher Scientific.
  • Standard Operating Procedure. (n.d.). Halogenated Organic Liquids.
  • Safety data sheet. (2025, July 1). Relenya. BASF.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. The University of British Columbia.
  • SAFETY DATA SHEET. (2025, November 26). 1-(4-Trifluoromethylbenzyl)piperazine. Tokyo Chemical Industry Co., Ltd.
  • SAFETY DATA SHEET. (2018, January 18). Piperazine. Fisher Scientific.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR.
  • Application Notes and Protocols for the Safe Disposal of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine Waste. (n.d.). Benchchem.
  • Proper Disposal of 1-Benzoylpiperazine: A Guide for Labor
  • Piperazine derivatives as dangerous abused compounds. (2019, December 16).
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. (2026, January 17). ChemicalBook.
  • 1-Benzoylpiperazine. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride
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